Sophoranone

描述

Sophoranone is a bioactive flavonoid compound isolated from the roots of Sophora tonkinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties .

准备方法

Sophoranone can be isolated from the root of Sophora subprostrata using macroporous resin column chromatography. The adsorption and desorption characteristics of the total flavonoids on macroporous resins are studied, and AB-8 resin is chosen as the most suitable. The technological parameters for the purification of the total flavonoids are optimized using column chromatography .

化学反应分析

Sophoranone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Pharmacological Properties

Sophoranone exhibits a range of biological activities, making it a compound of interest in various scientific studies.

Anticancer Activity

Research indicates that this compound induces apoptosis in various cancer cell lines. It has been shown to inhibit key enzymes involved in cancer progression, particularly through its interaction with cytochrome P450 enzymes (CYPs). Notably, it has demonstrated a strong inhibitory effect on CYP2C9, with an IC50 value of .

Anti-inflammatory Effects

This compound has been documented to exert anti-inflammatory effects by inhibiting nitric oxide production in macrophages and reducing 5-lipoxygenase activity . This property suggests potential applications in treating inflammatory diseases.

Muscle Repair and Differentiation

Studies have shown that this compound promotes the differentiation of myogenic cells (C2C12) and enhances muscle repair mechanisms. It increases the expression of genes associated with muscle development, such as Myh3, Myog, and MCK, indicating its potential use in muscle regeneration therapies .

Antidiabetic Activity

Emerging evidence suggests that this compound may exhibit antidiabetic properties, although further studies are needed to elucidate the underlying mechanisms .

In Vitro Studies

This compound's effects have been evaluated through various in vitro experiments:

- Cell Culture Models : The impact of this compound on C2C12 cells was assessed using morphological evaluations and RT-PCR to measure gene expression levels associated with myogenic differentiation .

- Enzyme Inhibition Studies : this compound has been tested for its inhibitory effects on CYP enzymes, revealing significant interactions that could influence drug metabolism .

In Vivo Studies

While promising results have emerged from in vitro studies, the low oral absorption of this compound poses challenges for its bioavailability in vivo. For instance, after oral administration in rats, the maximum plasma concentration achieved was relatively low (approximately ), indicating potential limitations for therapeutic applications .

Case Studies and Research Findings

作用机制

Sophoranone exerts its effects through various molecular targets and pathways. For instance, it promotes the differentiation of C2C12 cells by increasing the expression of genes associated with myogenic differentiation, such as Myh3, Myog, and MCK . Additionally, this compound is a potent inhibitor of the enzyme CYP2C9, which plays a crucial role in drug metabolism .

相似化合物的比较

Sophoranone is unique among flavonoids due to its specific structure and bioactivity. Similar compounds include:

Sophoflavonoid A and B: These are prenylated metabolites isolated from the root bark of Sophora flavescens, known for their cytotoxic effects against lung carcinoma cells.

Other Flavonoids: Compounds like quercetin and kaempferol share some structural similarities with this compound but differ in their specific bioactivities and applications.

This compound stands out due to its potent inhibitory effects on CYP2C9 and its ability to promote muscle differentiation, making it a valuable compound for both research and therapeutic applications.

生物活性

Sophoranone, a bioactive compound derived from Sophora tonkinensis , has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment, diabetes management, and muscle regeneration. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings from various studies.

Overview of this compound

This compound is a flavonoid that exhibits significant pharmacological properties. It has been studied extensively for its effects on various cell lines and animal models, revealing its potential as an anti-cancer agent and a promoter of muscle repair.

Anti-Cancer Activity

Several studies highlight the potent anti-cancer properties of this compound:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various human cancer cell lines, including stomach cancer (MKN7) and leukemia (U937). In one study, it achieved 50% inhibition of MKN7 cell growth at a concentration of .

- Mechanism of Action : The compound triggers the release of reactive oxygen species (ROS) and cytochrome c from mitochondria, leading to apoptosis. Inhibitors targeting mitochondrial complexes III and IV were found to block this effect, indicating that this compound's action is closely linked to mitochondrial function .

Table 1: Summary of Anti-Cancer Effects of this compound

| Cell Line | IC50 Concentration () | Mechanism of Action |

|---|---|---|

| MKN7 (Stomach) | Induces apoptosis via ROS and cytochrome c release | |

| U937 (Leukemia) | Not specified | Apoptosis induction through mitochondrial pathways |

Anti-Diabetic Activity

Research indicates that this compound may also possess anti-diabetic properties. It has been suggested that the compound can improve insulin sensitivity and regulate glucose metabolism, although specific mechanisms remain to be fully elucidated .

Immunomodulatory Effects

This compound has demonstrated immunomodulatory activities. Studies suggest that it can modulate immune responses, potentially aiding in the management of autoimmune conditions or enhancing overall immune function .

Muscle Regeneration

Recent investigations have explored this compound's role in muscle regeneration:

- In Vitro Studies : In C2C12 myoblasts, concentrations below did not induce apoptosis or significantly alter cell viability. Instead, this compound promoted cell proliferation at these concentrations .

- In Vivo Studies : In a rabbit model with injured extraocular muscles (EOM), treatment with this compound resulted in increased expression of muscle regeneration markers such as Myog and Myh3 compared to controls. This suggests that this compound can facilitate muscle repair after injury .

Table 2: Effects of this compound on Muscle Regeneration

| Study Type | Model | Concentration () | Key Findings |

|---|---|---|---|

| In Vitro | C2C12 Myoblasts | No apoptosis; promoted cell proliferation | |

| In Vivo | Rabbit EOM Injury | Increased mRNA levels for muscle regeneration markers |

Pharmacokinetics and Drug Interaction Studies

A critical aspect of this compound's biological activity is its pharmacokinetics:

属性

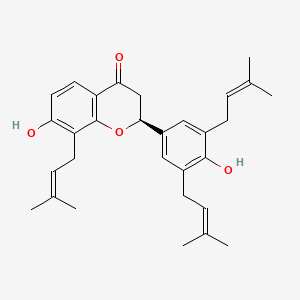

IUPAC Name |

(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORSRBKNYXPSDO-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331625 | |

| Record name | Sophoranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23057-55-8 | |

| Record name | Sophoranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23057-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sophoranone?

A1: this compound exhibits its anticancer activity primarily through the induction of apoptosis in tumor cells. [, , ] This effect is mediated through the formation of reactive oxygen species (ROS) and the subsequent opening of mitochondrial permeability transition pores. [] This mitochondrial disruption leads to the release of cytochrome c, a key signaling molecule in the apoptotic pathway. Interestingly, this compound's impact on mitochondria appears to be linked to its interaction with complexes III and IV of the mitochondrial respiratory chain, as inhibitors of these complexes prevent cytochrome c release and apoptosis induction. []

Q2: How does this compound compare to other flavonoids in terms of its anti-cancer activity?

A2: this compound demonstrates significantly stronger growth-inhibitory and apoptosis-inducing activities against leukemia U937 cells compared to other well-known flavonoids such as daidzein, genistein, and quercetin. [] This suggests a unique mechanism of action and highlights its potential as a potent anticancer agent.

Q3: What is the chemical structure of this compound?

A3: this compound ((-)-Sophoranone) is a prenylated flavonoid. Its structure was first elucidated in research on the constituents of Sophora subprostrata Chun et T. Chen. [, ] While its exact molecular formula and weight are not provided in these abstracts, its structure is described in detail.

Q4: Has this compound demonstrated any effects on muscle cell differentiation?

A4: Research indicates that this compound promotes the differentiation of both C2C12 cells and satellite cells within extraocular muscles in rabbit models. [] This effect was observed at concentrations that did not induce apoptosis, ROS production, or cell cycle disruption in C2C12 cells, suggesting a potential therapeutic window for muscle repair applications.

Q5: What analytical methods are commonly used to study this compound?

A6: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been successfully employed for the simultaneous determination of this compound and other bioactive compounds from Sophora tonkinensis in rat plasma. [] This method enables the sensitive and specific quantification of this compound, facilitating pharmacokinetic studies and investigations into its absorption, distribution, metabolism, and excretion (ADME) profile.

Q6: Are there any known sex-based differences in the pharmacokinetics of this compound?

A8: While the pharmacokinetics of this compound appear consistent between male and female rats, research indicates potential gender differences in the pharmacokinetics of (-)-maackiain, another compound present in Sophora tonkinensis extract. [] This highlights the need for further research into the potential impact of sex on this compound's pharmacokinetic profile.

Q7: What are the potential applications of this compound beyond cancer treatment?

A9: Besides its anticancer properties, this compound's ability to promote muscle cell differentiation suggests its potential application in treating muscular disorders like paralytic strabismus. [] Further research is needed to explore this avenue fully.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。